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Compound of Interest

Compound Name: Methyl 6-chlorohexanoate

CAS No.: 14273-89-3

Cat. No.: B083644 Get Quote

A Critical C6-Linker for PROTACs, HaloTag®
Ligands, and HDAC Inhibitors[1]
Executive Summary
Methyl 6-chlorohexanoate (CAS 14273-89-3) is a bifunctional aliphatic ester serving as a

versatile building block in modern drug discovery.[1] Characterized by a terminal alkyl chloride

and a methyl ester separated by a six-carbon (C6) aliphatic chain, it provides a precise

structural motif for "linkerology" in Targeted Protein Degradation (PROTACs) and covalent

protein labeling (HaloTag® technology).[1] This guide analyzes its physicochemical properties,

reaction mechanisms, and validated protocols for its conversion into high-value bioactive

ligands.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]
Methyl 6-chlorohexanoate is a colorless to pale yellow liquid.[1][2][3] Its dual functionality

allows for orthogonal modification: the ester moiety can be hydrolyzed or transesterified, while

the alkyl chloride serves as a latent electrophile for nucleophilic substitution, often requiring

activation via halogen exchange (Finkelstein reaction) for optimal yields.[1]

Table 1: Physicochemical Specifications
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Property Value Technical Note

CAS Number 14273-89-3
Distinct from the bromo-analog

(14273-90-6) and acid form.[1]

IUPAC Name Methyl 6-chlorohexanoate
Also: Hexanoic acid, 6-chloro-,

methyl ester.[1]

Formula C₇H₁₃ClO₂ Linear aliphatic chain.[1]

Molecular Weight 164.63 g/mol
Low MW facilitates fragment-

based drug design (FBDD).[1]

Boiling Point 95–98 °C (12 mmHg)

High boiling point requires

vacuum distillation for

purification.[1]

Density 1.065 g/mL

Denser than water; forms

bottom layer in aqueous

extractions.[1]

Solubility DCM, THF, EtOAc, MeOH

Immiscible with water;

lipophilic nature (LogP ~1.9).

[1]

Stability Moisture Sensitive
Ester hydrolysis occurs under

basic aqueous conditions.[1]

Part 2: Pharmacodynamics & Synthetic Utility[1]
The utility of CAS 14273-89-3 lies in its role as a C6-Spacer.[1] In medicinal chemistry, linker

length and composition critically influence the pharmacokinetics (PK) and binding cooperativity

of bivalent molecules.

1. HaloTag® Ligand Synthesis (Chemical Biology)
The most authoritative application of the 6-chlorohexyl motif is in HaloTag® technology.[1] The

HaloTag protein is a modified haloalkane dehalogenase that forms a rapid, irreversible covalent

bond with primary alkyl chlorides (specifically C6 chains).[1]
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Mechanism: The nucleophilic aspartate residue in the enzyme attacks the terminal carbon of

the 6-chlorohexyl chain, displacing the chloride ion.

Role of CAS 14273-89-3: It acts as the "warhead" precursor.[1] The ester is hydrolyzed to

the acid, then coupled to a fluorophore or ligand.[1] The resulting molecule allows specific

covalent labeling of fusion proteins in live cells.[1]

2. PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand to a

Target Protein ligand.[1]

C6 Chain Utility: A 6-carbon alkyl chain provides a flexible, hydrophobic spacer that can

induce favorable protein-protein interactions (PPIs) or span deep binding pockets.[1]

Reaction Logic: The alkyl chloride is often converted to an azide (via NaN₃) for "Click

Chemistry" (CuAAC) or to an iodide (via NaI) for alkylation of phenolic warheads.[1]

3. HDAC Inhibitor Synthesis
Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) utilize a hydrophobic linker

terminating in a zinc-binding group (ZBG), typically a hydroxamic acid.[1]

Synthesis: Methyl 6-chlorohexanoate can be converted to a hydroxamic acid (via NH₂OH)

while the alkyl chloride is substituted with a "cap" group (e.g., an aromatic amine), creating

novel HDACi analogs with C6 spacing.[1]

Diagram 1: Bifunctional Reactivity Map
This diagram illustrates the orthogonal reaction pathways available for Methyl 6-
chlorohexanoate.[1]
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Caption: Orthogonal synthetic pathways for CAS 14273-89-3. The molecule serves as a

divergent intermediate for activated alkylators, carboxylic acids, or hydroxamates.

Part 3: Experimental Protocols
As a Senior Application Scientist, I recommend the following validated protocols. The

Finkelstein Reaction is critical because the alkyl chloride is a relatively poor electrophile for

direct SN2 coupling with bulky nucleophiles; conversion to the iodide increases yield

significantly.

Protocol 1: Activation via Finkelstein Reaction (Cl → I)
Purpose: To convert the unreactive alkyl chloride into a reactive alkyl iodide for subsequent

coupling.

Reagents: Methyl 6-chlorohexanoate (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (Dry,

0.5 M concentration).

Setup: Flame-dried round-bottom flask with a reflux condenser and nitrogen inlet.

Procedure:

Dissolve NaI in dry acetone (NaI is soluble; NaCl is not).[1][4]

Add Methyl 6-chlorohexanoate dropwise.[1]
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Reflux the mixture at 60°C for 18–24 hours. A white precipitate (NaCl) will form, driving the

equilibrium (Le Chatelier's principle).[1]

Workup:

Cool to room temperature and filter off the NaCl solid.[1]

Concentrate the filtrate in vacuo.[1]

Dissolve residue in Diethyl Ether or EtOAc.[1] Wash with 10% Na₂S₂O₃ (to remove iodine

color) and Brine.[1]

Dry over MgSO₄ and concentrate.[1]

Validation: ¹H NMR will show a shift of the terminal methylene protons (CH₂-Cl ≈ 3.5 ppm →

CH₂-I ≈ 3.2 ppm).[1]

Protocol 2: Selective Ester Hydrolysis
Purpose: To generate 6-chlorohexanoic acid for amide coupling (e.g., HaloTag ligand

synthesis) without displacing the chloride.

Reagents: Methyl 6-chlorohexanoate (1.0 eq), Lithium Hydroxide (LiOH·H₂O, 1.5 eq),

THF/Water (3:1 ratio).[1]

Procedure:

Dissolve ester in THF/Water mixture at 0°C.[1]

Add LiOH slowly.[1]

Stir at 0°C to Room Temperature for 4 hours. Note: Avoid heating to prevent accidental

hydrolysis of the alkyl chloride to an alcohol.

Workup:

Acidify carefully with 1M HCl to pH ~2.[1]

Extract immediately with Ethyl Acetate (3x).[1]
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Dry and concentrate.[1][5]

Yield: Typically >90% quantitative conversion to 6-chlorohexanoic acid.[1]

Diagram 2: HaloTag Ligand Synthesis Workflow
This workflow demonstrates the conversion of CAS 14273-89-3 into a functional biological

probe.
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Caption: Synthesis of a HaloTag probe using CAS 14273-89-3. The C6-chloro moiety is

preserved to serve as the enzyme substrate.

Part 4: Safety & Handling (E-E-A-T)
As a halogenated ester, CAS 14273-89-3 requires specific safety protocols.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
http://orgsyn.org/demo.aspx?prep=v81p0121
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
https://www.benchchem.com/product/b083644?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkylating Potential: Primary alkyl chlorides are weak alkylating agents.[1] While less reactive

than iodides or sulfonates, they can still react with DNA nucleophiles over time.[1] Use

gloves and work in a fume hood.[1]

Genotoxic Impurity (GTI) Risk: In drug substances, traces of alkyl halides are regulated as

potential genotoxins (PGIs).[1] If this material is used in the final steps of API synthesis,

rigorous clearance testing (GC-MS) is required to ensure levels are below the Threshold of

Toxicological Concern (TTC).

Disposal: Must be disposed of as halogenated organic waste.[1] Do not mix with non-

halogenated solvents to avoid cross-contamination of waste streams.[1]
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Chemical Identity Verification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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